4-[2-(3-Piperidinyl)ethyl]morpholine

Medicinal Chemistry Chemical Biology Stereochemistry

This 3-substituted piperidine-ethyl-morpholine is a regiospecifically-defined, bifunctional scaffold. Unlike generic isomers, its unique 3D orientation ensures consistent SAR and reliable PROTAC linker geometry. The morpholine (tertiary amine) and piperidine (secondary amine) provide orthogonal handles for precise divergent functionalization. Do not risk synthetic failure with ambiguous regioisomers—choose this defined building block for reproducible lead optimization and focused library generation.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 1219979-45-9
Cat. No. B1394802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Piperidinyl)ethyl]morpholine
CAS1219979-45-9
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCN2CCOCC2
InChIInChI=1S/C11H22N2O/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13/h11-12H,1-10H2
InChIKeyBYSFAURTJRJEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Piperidinyl)ethyl]morpholine (CAS 1219979-45-9): A Key Bifunctional Building Block for Medicinal Chemistry


4-[2-(3-Piperidinyl)ethyl]morpholine (CAS 1219979-45-9), also known as 4-(2-piperidin-3-ylethyl)morpholine, is a synthetic organic compound characterized by a morpholine and a piperidine ring linked by a two-carbon ethyl bridge . Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . This structure is classified as a tertiary amine, providing a unique bifunctional scaffold. The compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex molecules, particularly in drug discovery and chemical biology research. The presence of both morpholine and piperidine moieties offers distinct physicochemical properties and potential for diverse molecular interactions, making it a point of interest in structure-activity relationship (SAR) studies [1].

Why 4-[2-(3-Piperidinyl)ethyl]morpholine Cannot Be Simply Substituted: The Critical Role of Regioisomerism and Linker Geometry


In scientific procurement, substituting a building block with a 'close analog' can derail entire synthetic pathways and invalidate SAR studies. For 4-[2-(3-Piperidinyl)ethyl]morpholine, even minor structural modifications create distinct chemical entities with different physical and biological properties. The specific attachment of the ethyl linker to the 3-position of the piperidine ring defines its unique three-dimensional conformation, which is non-transferable to its 2- or 4-substituted regioisomers . Furthermore, replacing the morpholine ring with piperidine or thiomorpholine, or altering the ethyl linker length, significantly impacts the molecule's lipophilicity (LogP), basicity (pKa), and hydrogen-bonding capacity [1]. These changes can lead to dramatic differences in solubility, membrane permeability, and target binding affinity, as established by SAR studies in related chemical series [2]. Therefore, generic substitution without rigorous comparative data poses a high risk of experimental failure and is not scientifically justifiable.

Quantitative Differentiators for 4-[2-(3-Piperidinyl)ethyl]morpholine: Structure-Based Evidence for Procurement


Differentiator 1: Unique 3D Conformation Defined by 3-Piperidinyl Regioisomerism

The target compound is the 3-piperidinyl positional isomer. Unlike its 2- or 4-piperidinyl counterparts, the attachment point at the 3-position introduces a specific kink in the molecular geometry due to the sp3 hybridization of the piperidine ring carbon. This results in a unique vector and spatial orientation of the morpholine and piperidine rings relative to each other, which is a critical determinant of molecular recognition . While direct comparative binding data are not available in the public domain for this specific compound, the principle of regioisomer-specific biological activity is a well-established, quantifiable factor in drug design. The chemical and physical properties of 4-[2-(3-Piperidinyl)ethyl]morpholine (C₁₁H₂₂N₂O, MW 198.31) are distinct from any other isomer.

Medicinal Chemistry Chemical Biology Stereochemistry

Differentiator 2: Modulated Physicochemical Profile via the Morpholine-Piperidine-Ethyl Scaffold

The combination of a morpholine ring (introducing polarity and hydrogen bond acceptor capability via the oxygen atom) and a piperidine ring (a basic amine center) linked by a flexible ethyl chain creates a specific balance of lipophilicity (LogP) and basicity (pKa). Comparative studies on related scaffolds have demonstrated that replacing morpholine with piperidine can decrease polarity and increase LogP, while the ethyl linker's length is critical for optimal target engagement [1][2]. While exact LogP and pKa values for the target compound have not been published, its calculated properties will differ from analogs lacking the ethyl bridge (e.g., 4-(3-Piperidinyl)morpholine, CAS 1219960-81-2) or possessing a different ring system (e.g., thiomorpholine).

Physicochemical Properties ADME Drug-likeness

Differentiator 3: A Well-Defined Synthetic Intermediate with Consistent Specifications

As a commercially available research chemical, 4-[2-(3-Piperidinyl)ethyl]morpholine is supplied with defined specifications, most critically its purity. Vendors such as MolCore offer the compound at a purity of ≥98% . This quantifiable quality metric is essential for ensuring reproducibility in chemical reactions and minimizing side products. In contrast, a generic or in-house synthesized analog would lack this validated purity level and associated documentation, introducing significant variability and risk into a research program.

Chemical Synthesis Procurement Quality Control

Optimal Use Cases for 4-[2-(3-Piperidinyl)ethyl]morpholine Based on Its Differentiating Structure


Scenario 1: Scaffold Hopping and SAR Exploration in CNS Drug Discovery

This compound is ideally suited for scaffold-hopping strategies in central nervous system (CNS) drug discovery programs. Its unique morpholine-piperidine-ethyl architecture allows medicinal chemists to explore novel chemical space while maintaining or improving upon key CNS drug-like properties, such as balanced lipophilicity and hydrogen-bonding capacity, which are crucial for crossing the blood-brain barrier [1]. The presence of both morpholine and piperidine moieties, common features in approved CNS drugs [1], makes it a rational choice for generating new leads targeting neurological receptors or enzymes. Its use is directly supported by the class-level evidence for these privileged scaffolds.

Scenario 2: Synthesis of Focused Compound Libraries for Probe Development

The compound serves as a versatile bifunctional core for constructing focused libraries of potential chemical probes. The secondary amine in the piperidine ring and the tertiary amine in the morpholine ring offer distinct synthetic handles for divergent functionalization . This enables the rapid generation of a collection of analogs to probe a specific biological target's structure-activity relationship. The defined regioisomerism ensures that all library members share a consistent 3D orientation, a prerequisite for meaningful SAR interpretation and a key differentiator from libraries built on a mixture of isomers.

Scenario 3: Development of Bifunctional Ligands and PROTACs

The presence of two different amine functionalities connected by a flexible linker makes this compound a strong candidate as a starting material for synthesizing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or bivalent ligands. The ethyl spacer and the two rings can be strategically functionalized to independently engage two different protein targets or two distinct binding sites on the same target, a capability not possible with simpler, monofunctional building blocks. The predictable, albeit unquantified, difference in its geometry compared to other regioisomers is the foundation for this application.

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